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Compound of Interest

Compound Name: 2-Hydroxy-6-methoxybenzoic acid

Cat. No.: B053137 Get Quote

This guide provides a comparative analysis of a series of 2-hydroxybenzoic acid derivatives

based on their in-silico docking performance and in-vitro inhibitory activity against Sirtuin 5

(SIRT5), a promising therapeutic target for several human diseases, including cancer. The data

presented herein is collated from a detailed study identifying and optimizing novel SIRT5

inhibitors, offering insights into their structure-activity relationships (SAR).[1] This document is

intended for researchers, scientists, and professionals in the field of drug discovery and

development.

Data Presentation: Comparative Analysis
The following table summarizes the in-vitro inhibitory activity (IC50), thermal shift assay data

(ΔTm), and molecular docking scores for a selection of 2-hydroxybenzoic acid derivatives

against SIRT5.[1] Lower IC50 values indicate greater inhibitory potency, while higher ΔTm

values suggest stronger binding to the protein. The docking scores provide a theoretical

estimation of the binding affinity.
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Compound ID Structure IC50 (μM)
ΔTm (°C) at
100 μM

Docking Score
(GOLD score)

11

5-acetamido-2-

hydroxybenzoic

acid

26.4 ± 0.8 1.8

Not explicitly

stated, but used

as a reference

12

ethyl 5-

acetamido-2-

hydroxybenzoate

> 400 Not determined

Not explicitly

stated, but

shown to have

reduced

interactions

14

N-(4-

isothiocyanato-3-

hydroxyphenyl)a

cetamide

13.5 ± 0.5 2.1

Not explicitly

stated, but binds

similarly to 11

30
2-hydroxy-5-

nitrobenzoic acid
4.3 ± 0.3 3.2

Not explicitly

stated, but

identified as

most potent

43

2-hydroxy-5-(N-

(phenyl)sulfamoy

l)benzoic acid

2.5 ± 0.2 3.8

Not explicitly

stated, but has a

10-fold improved

potency

Suramin Positive Control 28.4 ± 2.5 Not determined Not applicable

Key Protein-Ligand Interactions
Molecular docking studies revealed key interactions between the 2-hydroxybenzoic acid

derivatives and the active site of SIRT5. The carboxylate group of the hit compound 11 forms a

bidentate salt bridge with Arg105 and a hydrogen bond with Tyr102.[1] The adjacent hydroxyl

group forms a hydrogen bond with Val221, and the acetyl carbonyl group forms another

hydrogen bond with Tyr255.[1] Additionally, pi-pi stacking interactions with Phe223 and Tyr255

were observed.[1] The most potent analogue, compound 30, also forms a salt bridge with

Arg105 via its carboxylate group and a hydrogen bond with Val221 through its hydroxyl group.
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[1] A potential hydrogen bond between the nitro group of compound 30 and the hydroxyl group

of Tyr255 was also identified.[1] Masking the carboxylic acid group, as in compound 12,

resulted in a near-complete loss of inhibitory activity, confirming the crucial role of this

functional group in binding.[1]

Experimental Protocols
The following is a summary of the experimental protocol used for the molecular docking studies

of 2-hydroxybenzoic acid derivatives against SIRT5.[1]

1. Protein Preparation: The crystal structure of human SIRT5 was obtained from the Protein

Data Bank (PDB ID: 2NYR). The protein structure was prepared for docking by removing water

molecules and any co-crystallized ligands. Hydrogen atoms were added to the protein

structure.

2. Ligand Preparation: The 3D structures of the 2-hydroxybenzoic acid derivatives were

generated. The structures were then subjected to energy minimization to obtain low-energy

conformations.

3. Molecular Docking Simulation: Molecular docking simulations were performed to predict the

binding modes of the derivatives in the SIRT5 active site. The study reported a highly

significant correlation (R² = 0.71) between the docking scores (GOLD score) and the

experimental pIC50 values, indicating the reliability of the docking protocol.[1]

Mandatory Visualization
The following diagrams illustrate the general workflow for a comparative molecular docking

study and the key interactions within the SIRT5 binding pocket.
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Caption: General workflow for a comparative molecular docking study.
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Caption: Key interactions of 2-hydroxybenzoic acid derivatives in the SIRT5 active site.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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